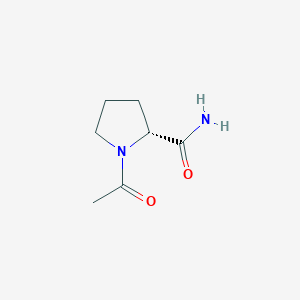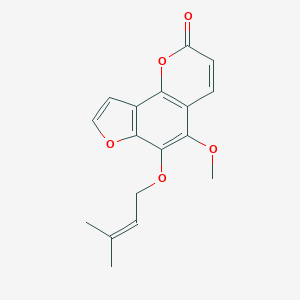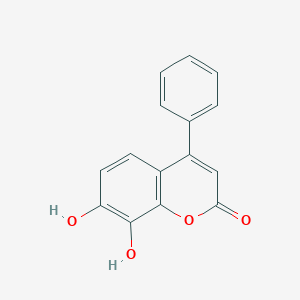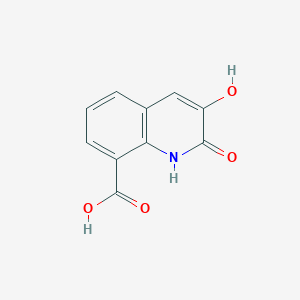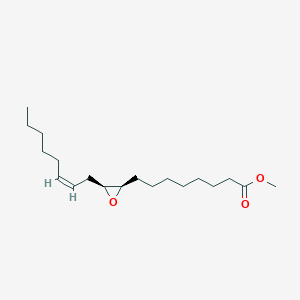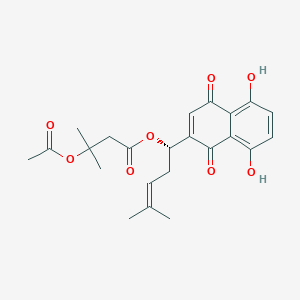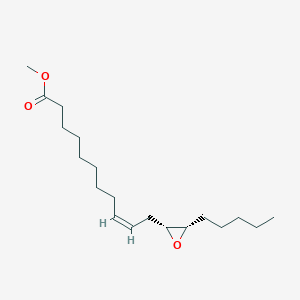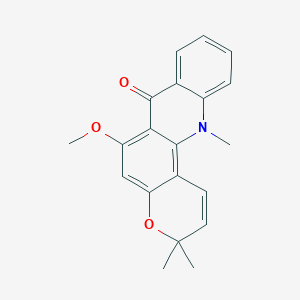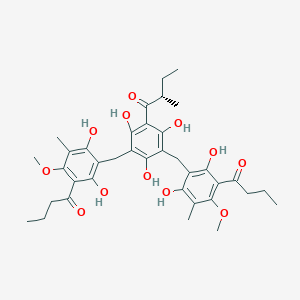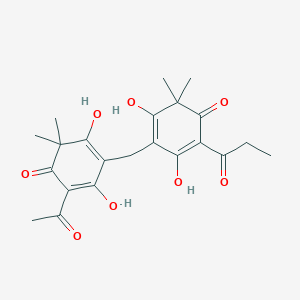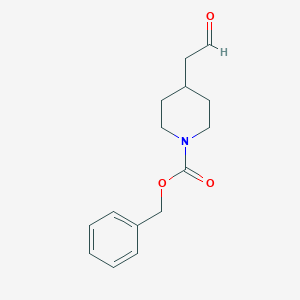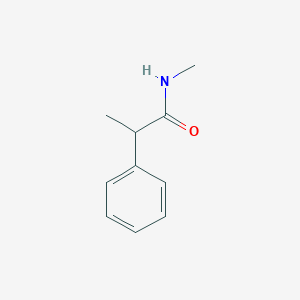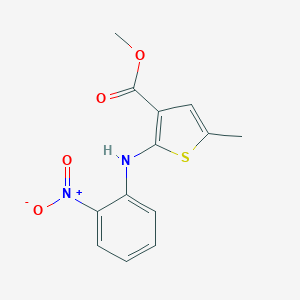
5-メチル-2-((2-ニトロフェニル)アミノ)チオフェン-3-カルボン酸メチル
概要
説明
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a methyl group, a nitrophenylamino group, and a carboxylate ester group. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学的研究の応用
Chemistry
In chemistry, Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The nitrophenylamino group is known to enhance the biological activity of compounds, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.
作用機序
Target of Action
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an atypical antipsychotic, primarily used to treat schizophrenia and bipolar disorder. The primary targets of olanzapine are various dopamine and serotonin receptors in the brain .
Mode of Action
The compound interacts with its targets by binding to these receptors, thereby inhibiting the reuptake of dopamine and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact interaction of ROY with these receptors is still under study.
Biochemical Pathways
The increased dopamine and serotonin signaling affects various biochemical pathways. For instance, it can lead to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .
Pharmacokinetics
It is metabolized in the liver and excreted through the bile and urine .
Result of Action
The molecular and cellular effects of ROY’s action are primarily related to its role as a chemical intermediate to olanzapine. By increasing dopamine and serotonin signaling, it can help to balance the neurotransmitter levels in the brain, which may alleviate the symptoms of schizophrenia and bipolar disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ROY. For instance, factors such as pH and temperature can affect its stability and reactivity. Moreover, individual factors, such as a person’s age, genetic makeup, health status, and use of other medications, can influence how ROY is metabolized and how effective it is .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves a multi-step process:
-
Formation of the Thiophene Ring: : The thiophene ring is synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile). This reaction forms 2-amino-5-methylthiophene-3-carbonitrile.
-
Amination: : The amino group on the thiophene ring is then reacted with 2-fluoro-nitrobenzene in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). This step introduces the nitrophenylamino group to the thiophene ring, yielding 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.
-
Esterification: : The final step involves the esterification of the carboxyl group using methanol and a catalyst, such as sulfuric acid, to produce Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
化学反応の分析
Types of Reactions
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
-
Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The nitrophenylamino group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of 5-methyl-2-((2-aminophenyl)amino)thiophene-3-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.
2-Amino-5-methylthiophene-3-carbonitrile: Precursor in the synthesis of the target compound.
Methyl 2-((2-nitrophenyl)amino)thiophene-3-carboxylate: Lacks the methyl group on the thiophene ring.
Uniqueness
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is unique due to the presence of both the nitrophenylamino group and the carboxylate ester, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSANGLCFQGIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598895 | |
| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72242-31-0 | |
| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
